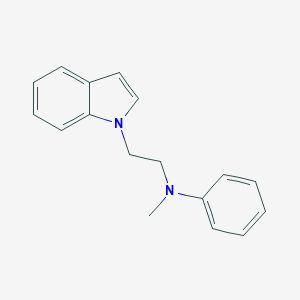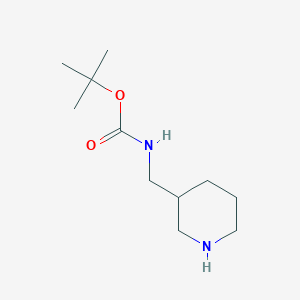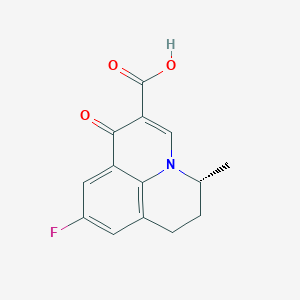
1-(N-Methylanilinoethyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-Methylanilinoethyl)indole, also known as MEAI, is a chemical compound that belongs to the indole family. MEAI is a derivative of tryptamine and is known for its psychoactive properties. This compound has gained attention in the scientific community due to its potential use in research and development.
Mecanismo De Acción
1-(N-Methylanilinoethyl)indole acts as a partial agonist at the 5-HT2A receptor. This means that it binds to the receptor and activates it, but to a lesser degree than a full agonist. 1-(N-Methylanilinoethyl)indole also has affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Efectos Bioquímicos Y Fisiológicos
1-(N-Methylanilinoethyl)indole has been shown to induce changes in brain activity, including alterations in sensory perception, mood, and cognition. It has also been shown to increase levels of the neurotransmitter dopamine in certain regions of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(N-Methylanilinoethyl)indole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. However, 1-(N-Methylanilinoethyl)indole is a psychoactive compound and must be handled with caution. It is also important to note that the effects of 1-(N-Methylanilinoethyl)indole on the central nervous system can vary depending on the dose and method of administration.
Direcciones Futuras
There are several potential future directions for research on 1-(N-Methylanilinoethyl)indole. One area of interest is the development of new drugs that target serotonin receptors. 1-(N-Methylanilinoethyl)indole could serve as a starting point for the development of these drugs. Additionally, further research could be conducted to explore the potential therapeutic uses of 1-(N-Methylanilinoethyl)indole, particularly in the treatment of mood disorders. Finally, studies could be conducted to investigate the long-term effects of 1-(N-Methylanilinoethyl)indole on the brain and body.
Conclusion
1-(N-Methylanilinoethyl)indole is a chemical compound that has gained attention in the scientific community due to its potential use in research and development. Its affinity for serotonin receptors, particularly the 5-HT2A receptor, has made it a valuable tool for studying the central nervous system. While there are limitations to its use, 1-(N-Methylanilinoethyl)indole has several advantages for use in lab experiments and has potential for future research and development.
Métodos De Síntesis
1-(N-Methylanilinoethyl)indole can be synthesized using various methods. One of the most common methods is the reductive amination of indole-3-acetaldehyde with N-methylaniline. This reaction is catalyzed by sodium triacetoxyborohydride and yields 1-(N-Methylanilinoethyl)indole as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-(N-Methylanilinoethyl)indole has been used in scientific research to study its effects on the central nervous system. Studies have shown that 1-(N-Methylanilinoethyl)indole has an affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition.
Propiedades
Número CAS |
143305-98-0 |
|---|---|
Nombre del producto |
1-(N-Methylanilinoethyl)indole |
Fórmula molecular |
C17H18N2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
N-(2-indol-1-ylethyl)-N-methylaniline |
InChI |
InChI=1S/C17H18N2/c1-18(16-8-3-2-4-9-16)13-14-19-12-11-15-7-5-6-10-17(15)19/h2-12H,13-14H2,1H3 |
Clave InChI |
GNSJKXCZDBQCCW-UHFFFAOYSA-N |
SMILES |
CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canónico |
CN(CCN1C=CC2=CC=CC=C21)C3=CC=CC=C3 |
Otros números CAS |
143305-98-0 |
Sinónimos |
1-(N-methylanilinoethyl)indole N-MAEI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)


![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)


![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)






